N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE
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Overview
Description
N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of sulfonyl acetamides This compound is characterized by the presence of a benzo[d]thiazole ring, a dimethylaminoethyl group, and a fluorophenylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole ring with a dimethylaminoethyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]thiazole ring or the dimethylaminoethyl group.
Reduction: Reduction reactions could target the sulfonyl group or the benzo[d]thiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenylsulfonyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules such as proteins and nucleic acids may be of particular interest.
Medicine
In medicinal chemistry, N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, the compound could be explored for its applications in materials science, such as the development of new polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cell membranes or intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride
- N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-bromophenyl)sulfonyl)acetamide hydrochloride
Uniqueness
The presence of the fluorophenylsulfonyl group in N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE may impart unique properties such as increased lipophilicity, enhanced binding affinity to certain biological targets, or improved stability compared to its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)sulfonylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S2.ClH/c1-22(2)11-12-23(19-21-16-5-3-4-6-17(16)27-19)18(24)13-28(25,26)15-9-7-14(20)8-10-15;/h3-10H,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQLFIFFSZISNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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